An In-depth Technical Guide to 3-Hydroxy-1-phenylpyridinium chloride
An In-depth Technical Guide to 3-Hydroxy-1-phenylpyridinium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-phenylpyridinium chloride is a heterocyclic organic compound with the chemical formula C₁₁H₁₀ClNO.[1] It belongs to the class of N-arylpyridinium salts, which are characterized by a positively charged nitrogen atom within the pyridine ring, substituted with an aryl group. The presence of a hydroxyl group at the 3-position of the pyridine ring and a phenyl group on the nitrogen atom imparts a unique combination of electronic and steric properties to the molecule, making it a subject of interest in medicinal chemistry and materials science.
The pyridinium moiety is a key structural feature in various biologically active molecules and natural products. N-substituted pyridinium salts have been investigated for a range of therapeutic applications, including as antimicrobial agents and enzyme inhibitors.[2] The 3-hydroxypyridine scaffold, in particular, is known to possess neuroprotective properties.[3][4][5][6] The combination of these two pharmacophores in 3-Hydroxy-1-phenylpyridinium chloride suggests its potential for biological activity, warranting a detailed exploration of its chemical properties and synthesis.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 3-Hydroxy-1-phenylpyridinium chloride, aimed at researchers and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy-1-phenylpyridinium chloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 15941-41-0 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [7] |
Synthesis of 3-Hydroxy-1-phenylpyridinium chloride
The synthesis of 3-Hydroxy-1-phenylpyridinium chloride is typically achieved through the N-arylation of 3-hydroxypyridine. Several copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, are suitable for this transformation. These methods provide a reliable means to form the C-N bond between the pyridine nitrogen and the phenyl group.
Representative Synthesis via Ullmann-type Reaction
The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple an aryl halide with a nucleophile, in this case, the nitrogen of 3-hydroxypyridine.
Caption: Ullmann-type synthesis workflow for 3-Hydroxy-1-phenylpyridinium chloride.
Experimental Protocol (Representative):
This protocol is a representative procedure based on established Ullmann-type N-arylation reactions of pyridines.[8][9]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (1.0 eq.), chlorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 3-Hydroxy-1-phenylpyridinium chloride as a solid.
Spectroscopic Characterization
Due to the limited availability of experimental spectra for 3-Hydroxy-1-phenylpyridinium chloride, the following sections provide predicted spectroscopic data based on known values for analogous structures and computational models. These predictions serve as a guide for the characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 3-Hydroxy-1-phenylpyridinium chloride in a suitable solvent like DMSO-d₆ would exhibit characteristic signals for both the pyridinium and phenyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 8.5 | m | 2H | Protons on the pyridinium ring adjacent to the nitrogen |
| ~8.0 - 7.8 | m | 2H | Remaining protons on the pyridinium ring |
| ~7.7 - 7.5 | m | 5H | Protons of the phenyl group |
| ~10.0 | br s | 1H | Hydroxyl proton |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridinium and phenyl rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH (pyridinium ring) |
| ~145 - 140 | Quaternary carbon of the phenyl ring attached to nitrogen |
| ~140 - 120 | Carbons of the pyridinium and phenyl rings |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretching of the hydroxyl group |
| 3100 - 3000 | Aromatic C-H stretching |
| 1630 - 1580 | C=C and C=N stretching of the aromatic rings |
| 1250 - 1150 | C-O stretching |
Mass Spectrometry
In mass spectrometry, 3-Hydroxy-1-phenylpyridinium chloride is expected to show a molecular ion peak corresponding to the cation [C₁₁H₁₀NO]⁺. The fragmentation pattern would likely involve the loss of neutral molecules from the parent ion.
| m/z | Assignment |
| 172 | [M]⁺ (cationic part) |
| 144 | [M - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Applications in Drug Development
While specific studies on the biological activity of 3-Hydroxy-1-phenylpyridinium chloride are limited, the known pharmacological properties of related compounds suggest several potential avenues for its application in drug development.
Antimicrobial Activity
N-alkyl and N-aryl pyridinium salts are well-known for their antimicrobial properties.[2][7] The cationic nature of the pyridinium ring allows for interaction with the negatively charged cell membranes of bacteria, leading to cell lysis and death. The presence of the lipophilic phenyl group in 3-Hydroxy-1-phenylpyridinium chloride may enhance its ability to penetrate bacterial cell walls, potentially leading to significant antibacterial and antifungal activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 4. Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage | Research Results in Pharmacology [rrpharmacology.ru]
- 5. journals.eco-vector.com [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
